Flupranone

Descripción general

Descripción

Flupranone is a pyrazole derivative with anti-inflammatory and antihypertensive properties . It’s also known as 9H-Fluoren-9-one , a bright fluorescent yellow solid .

Synthesis Analysis

The synthesis of Flupranone or similar compounds like Fluorenone involves various chemical reactions. For instance, Fluorenone can be synthesized by the aerobic oxidation of fluorene . A comprehensive review article showcases efforts devoted towards the synthesis of diverse classes of furo-pyranones .Molecular Structure Analysis

Flupranone has a complex molecular structure. The molecular weight of a similar compound, 9H-Fluoren-9-one, is 180.2020 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Flupranone and similar compounds undergo various chemical reactions. For instance, Fluorenone sustains up to four nitro groups giving 2,4,5,7-tetranitrofluorenone . In another study, the catabolic intermediates were identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene .Physical And Chemical Properties Analysis

Flupranone shares similar properties with Fluorenone. Fluorenone is an organic compound with the chemical formula (C6H4)2CO . It has a melting point of 84.0 °C and a boiling point of 341.5 °C . It is insoluble in water but soluble in alcohol, acetone, benzene, and very soluble in ether, toluene .Aplicaciones Científicas De Investigación

Nanomaterials and Theranostics

Flupranone's applications in scientific research are diverse and innovative. One significant area is in the field of nanotheranostics, where its properties are used in the development of advanced strategies for precision medicine. Flupranone is part of supramolecular assemblies that incorporate aggregation-induced emission (AIE) luminogens. These AIE luminogens play a crucial role in accurate tumor imaging and monitoring therapeutic processes, enhancing the efficacy of therapies. Their fluorescent signals and therapeutic performance can be precisely manipulated, which is significant in biomedical science for transitioning to precision medicine (Song et al., 2020).

Community-Based Participatory Research

In community-based participatory research (CBPR), flupranone contributes to developing culturally relevant research models. These models address issues of injustice, inequality, and exploitation, especially in research involving Indigenous communities. Flupranone is involved in methodologies like Photovoice, which uses participant-employed photography and dialogue for social change, effectively balancing power, fostering trust, and responding to cultural preferences (Castleden & Garvin, 2008).

Poly(vinylidene fluoride) Membranes

In the application and modification of poly(vinylidene fluoride) (PVDF) membranes, flupranone is extensively applied due to its outstanding properties like high thermal stability and good chemical resistance. These membranes find applications in water treatment, gas separation, pollutant removal, and as separators for lithium-ion batteries. Flupranone aids in the hydrophilic and hydrophobic modification methods of these membranes, addressing major issues like membrane fouling and wetting (Kang & Cao, 2014).

Fluorescent Photobleaching Recovery Kinetics

Fluorescence photobleaching recovery (FPR) is another area where flupranone finds application. FPR is a method for measuring the two-dimensional lateral mobility of fluorescent particles, such as fluorescently labeled molecules in cell surfaces. Flupranone helps identify the transport process type and determine the absolute mobility coefficient, playing a vital role in biological and biochemical research (Axelrod et al., 1976).

Fluorous Chemistry in Biomolecular Applications

Flupranone also contributes significantly to fluorous chemistry, which has gained momentum in biomolecular applications. Its unique features have been utilized in fluorous microarrays combined with Mass-Spectroscopy techniques, in modifying protein properties by introducing local fluorous domains, and in the applications of (19)F-Magnetic Resonance Imaging ((19)F-MRI) (Cametti et al., 2012).

Fluorimetry in Synthetic Polymer Studies

Fluorimetry, where flupranone is applied, is crucial in studying synthetic polymers. It helps reveal the microscopically heterogeneous distribution of species in polymer systems, particularly in polyelectrolyte solutions, and assists in studying conformational mobility of flexible chains and diffusion-controlled intermolecular reactions of macromolecular reagents (Morawetz, 1979).

Safety and Hazards

Propiedades

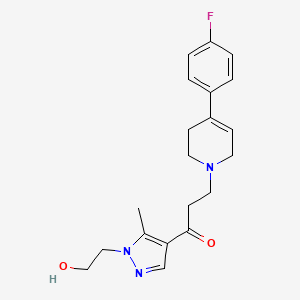

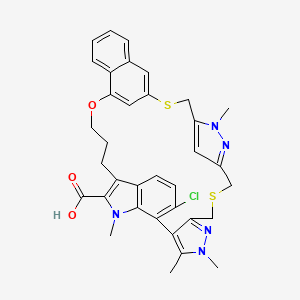

IUPAC Name |

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQRSKEYXLLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865008 | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flupranone | |

CAS RN |

21686-09-9, 21686-10-2 | |

| Record name | Ciba 4416B-Go | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupranone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)